N,N-diethyl-4-[3-(3-fluorophenoxy)pyrrolidin-1-yl]-4-oxobutanamide
Description
N,N-diethyl-4-[3-(3-fluorophenoxy)pyrrolidin-1-yl]-4-oxobutanamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring, a fluorophenoxy group, and a butanamide backbone, making it a versatile molecule for research and industrial purposes.
Properties
IUPAC Name |
N,N-diethyl-4-[3-(3-fluorophenoxy)pyrrolidin-1-yl]-4-oxobutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O3/c1-3-20(4-2)17(22)8-9-18(23)21-11-10-16(13-21)24-15-7-5-6-14(19)12-15/h5-7,12,16H,3-4,8-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTKRFUAGMUCPAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CCC(=O)N1CCC(C1)OC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-4-[3-(3-fluorophenoxy)pyrrolidin-1-yl]-4-oxobutanamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the fluorophenoxy group. One common method involves the reaction of 3-fluorophenol with pyrrolidine in the presence of a suitable base to form the 3-(3-fluorophenoxy)pyrrolidine intermediate. This intermediate is then reacted with N,N-diethyl-4-oxobutanamide under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-4-[3-(3-fluorophenoxy)pyrrolidin-1-yl]-4-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its functional groups.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic reagents like sodium hydroxide or potassium carbonate can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
N,N-diethyl-4-[3-(3-fluorophenoxy)pyrrolidin-1-yl]-4-oxobutanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological systems are of interest for developing new pharmaceuticals or studying biochemical pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N,N-diethyl-4-[3-(3-fluorophenoxy)pyrrolidin-1-yl]-4-oxobutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group may enhance binding affinity, while the pyrrolidine ring can influence the compound’s overall conformation and reactivity. These interactions can modulate biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N,N-diethyl-4-[3-(4-fluorophenoxy)pyrrolidin-1-yl]-4-oxobutanamide: Similar structure with a different fluorophenoxy substitution pattern.
N,N-diethyl-4-[3-(3-chlorophenoxy)pyrrolidin-1-yl]-4-oxobutanamide: Chlorine substitution instead of fluorine.
N,N-diethyl-4-[3-(3-methylphenoxy)pyrrolidin-1-yl]-4-oxobutanamide: Methyl group substitution.
Uniqueness
N,N-diethyl-4-[3-(3-fluorophenoxy)pyrrolidin-1-yl]-4-oxobutanamide is unique due to the specific positioning of the fluorophenoxy group, which can significantly influence its chemical and biological properties. The presence of fluorine can enhance the compound’s stability and reactivity, making it a valuable molecule for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
